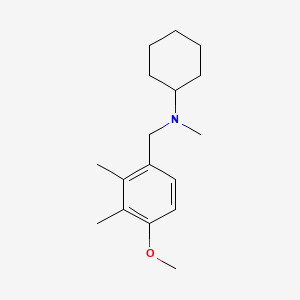

N-(4-methoxy-2,3-dimethylbenzyl)-N-methylcyclohexanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methoxy-2,3-dimethylbenzyl)-N-methylcyclohexanamine, also known as Methoxetamine (MXE), is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and euphoric effects. However, it has also gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

MXE acts as an NMDA receptor antagonist, which means that it blocks the action of glutamate at the receptor site. This leads to the modulation of glutamate neurotransmission and the promotion of neuroplasticity. This mechanism of action is similar to that of ketamine, which has been used as an anesthetic and antidepressant.

Biochemical and Physiological Effects:

MXE has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration rate. Additionally, MXE has been found to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

MXE has a number of advantages and limitations for use in lab experiments. One advantage is its ability to modulate glutamate neurotransmission, which can be useful in studying the mechanisms of neuroplasticity. However, MXE has also been found to have cytotoxic effects at high doses, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on MXE. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. Additionally, further research is needed to fully understand the mechanisms of action and biochemical and physiological effects of MXE. Finally, more studies are needed to determine the safety and efficacy of MXE in humans, particularly in the context of its potential therapeutic applications.

Synthesis Methods

MXE can be synthesized through a multi-step process involving the reaction of 3-methyl-2-butanone with 4-methoxyphenylacetonitrile, followed by reduction and reductive amination. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

MXE has shown potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. It has been found to act as an N-methyl-D-aspartate (NMDA) receptor antagonist, which can lead to the modulation of glutamate neurotransmission and the promotion of neuroplasticity. Additionally, MXE has been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory conditions such as arthritis.

properties

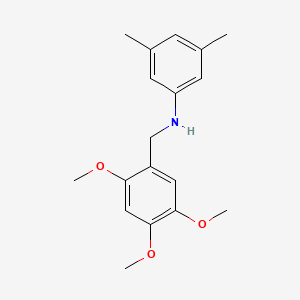

IUPAC Name |

N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methylcyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO/c1-13-14(2)17(19-4)11-10-15(13)12-18(3)16-8-6-5-7-9-16/h10-11,16H,5-9,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGMUBGSIRLFRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)CN(C)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-2,3-dimethylbenzyl)-N-methylcyclohexanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-iodobenzaldehyde [4-(benzylamino)-6-(tert-butylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5713533.png)

![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5713539.png)

![4-[(1-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5713556.png)

![N-(4-isopropylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5713573.png)

![4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5713580.png)

![N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5713588.png)